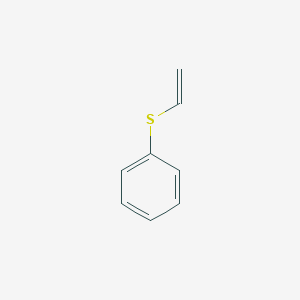

Vinylsulfanylbenzene

Overview

Description

Asymmetric Cyclopropanations and Vinylsulfanylbenzene Synthesis

The synthesis of this compound derivatives can be achieved through various methods, including the rhodium-catalyzed decomposition of vinyldiazomethanes. This process is highly diastereoselective and enantioselective, making it a valuable method for producing functionalized cyclopropanes. The enantioselectivity is significantly influenced by the ligands used for the dirhodium catalyst, with cyclic N-(arylsulfonyl)amino acids yielding the best results. The presence of electron-withdrawing and electron-donating groups on the carbenoid structure also affects the asymmetric induction, optimizing the enantioselectivity of the synthesis .

Molecular Structure Analysis through Metal Vinylidene Complexes

The molecular structure of this compound compounds can be analyzed by studying the reactions of metal vinylidene complexes. These complexes are known for their roles in metathesis and carbon-carbon coupling reactions. A novel approach to understanding the structure involves a formal [3+3] cycloaddition reaction of metal vinylidene with alkynols, leading to the formation of stable iso-osmabenzenes. This reaction provides insights into the stability and isomerization of such complexes, which can be related to the structural analysis of this compound derivatives .

Chemical Reactions Analysis: Homolytic Addition and Carbon-Carbon Coupling

This compound compounds can undergo various chemical reactions, including homolytic addition. For instance, the reaction of 3,6-bis(vinylsulfonyl)-1,2,4,5-tetrafluorobenzene with tetrahydrofuran results in a homolytic addition product. This reaction is initiated by peroxides radical process initiators, which are obtained through the autooxidation of tetrahydrofuran . Additionally, the study of vinyl and phenyl fragments on Ag(111) surfaces reveals that upon heating, these fragments undergo carbon-carbon coupling to form larger molecules such as 1,3-butadiene and biphenyl, rather than further C-H or C-C bond cleavage .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives can be deduced from the synthesis and reaction mechanisms. The high enantioselectivity achieved in the synthesis process indicates that these compounds can have specific chiral applications. The stability of the iso-osmabenzenes formed from metal vinylidene complexes suggests that this compound derivatives may also exhibit significant stability, which is crucial for their potential applications in various chemical industries . The homolytic addition reaction and the carbon-carbon coupling processes provide additional information on the reactivity and potential transformations of these compounds under different conditions .

Scientific Research Applications

1. Environmental Remediation

Vinylsulfanylbenzene derivatives play a significant role in environmental remediation. For instance, graphene oxide grafted with polymethyl vinyl ketone and aniline, a compound related to this compound, has been used for the efficient removal of ethylbenzene from aqueous solutions. This application is particularly relevant in wastewater treatment, where such compounds are used as adsorbents to purify water from industrial pollutants (Azizi et al., 2018).

2. Polymer Chemistry

This compound derivatives have been widely used in polymer chemistry. For example, the self-condensing vinyl polymerization of AB* monomers formed in situ from divinylbenzene and other compounds has been studied, highlighting the role of such compounds in creating hyperbranched polymers with potential applications in various industrial processes (Gong et al., 2006).

3. Organic Synthesis

In organic synthesis, this compound derivatives are used in catalytic processes. For instance, rhodium-catalyzed mono- and divinylation of compounds like 1-phenylpyrazoles has been achieved using this compound-related compounds, demonstrating their utility in the synthesis of complex organic molecules (Umeda et al., 2009).

4. Fuel Cell Technology

This compound derivatives have applications in fuel cell technology. For instance, sulfonated poly(vinyl alcohol) proton exchange membranes, which incorporate vinylsulfonic acid, a related compound, have been developed for direct methanol fuel cells. These membranes show excellent proton conductivity and low methanol permeability, making them promising materials for energy conversion technologies (Tseng et al., 2011).

5. Nanotechnology

In the field of nanotechnology, this compound derivatives are used in the synthesis of nanoparticles. For example, hydrophilic-lipophilic balanced magnetic nanoparticles made from divinylbenzene and N-vinylpyrrolidone have been utilized for the extraction and determination of pesticides in environmental water samples, demonstrating their usefulness in analytical chemistry and environmental monitoring (He et al., 2014).

Mechanism of Action

Target of Action

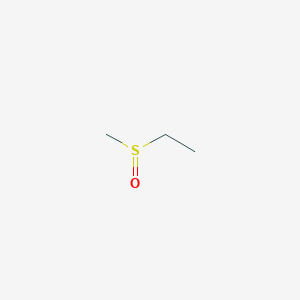

It’s known that it’s a precursor to phenyl vinyl sulfoxide and phenyl vinyl sulfone , which have various applications in organic synthesis .

Mode of Action

Phenyl vinyl sulfide participates in various chemical reactions. For instance, it can react with lithium enolates of ketones at -78°C in THF to yield bicyclo [n.2.0]alkan-1-ols . It also reacts with in situ generated (dialkylamino)magnesium reagent to yield symmetrical β- (dialkylamino)dithioacetals .

Biochemical Pathways

It’s known that it can be used in the synthesis of complex compounds . It’s also used as an equivalent of ethene cation in the synthesis of complex compounds .

Pharmacokinetics

Its physical properties such as boiling point (94-95 °c/25 mmhg) and density (1042 g/mL at 25 °C) are known , which could influence its pharmacokinetics.

Result of Action

It’s known that it can be used in the synthesis of 2-fluoropyridinyl-6-oxy- precursors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of phenyl vinyl sulfide. For instance, the reaction of phenyl vinyl sulfide with lithium enolates of ketones requires a temperature of -78°C . Furthermore, its storage temperature is recommended to be 2-8°C .

properties

IUPAC Name |

ethenylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8S/c1-2-9-8-6-4-3-5-7-8/h2-7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPDOIGGGXSAPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CSC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30232-71-4 | |

| Record name | Benzene, (ethenylthio)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30232-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60171265 | |

| Record name | Phenyl vinyl sulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1822-73-7 | |

| Record name | (Ethenylthio)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1822-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl vinyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001822737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1822-73-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39625 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl vinyl sulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl vinyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL VINYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/253GML9Q62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenyl vinyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031825 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-BroMopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B156513.png)